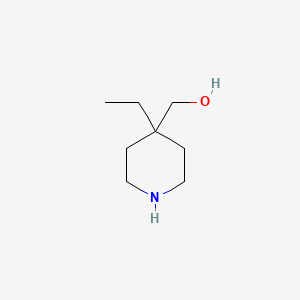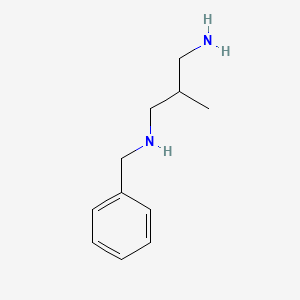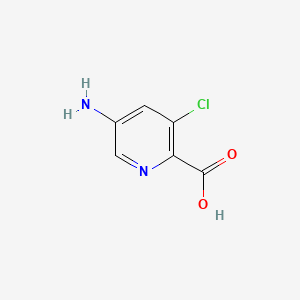
N-Ethyl-5-fluoropyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-5-fluoropyrimidin-2-amine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-fluoropyrimidin-2-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with ethylamine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the ethylamine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-fluoropyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form imines and enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and solvents like methanol are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, imines, and enamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethyl-5-fluoropyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Biological Research: It serves as a tool for studying biochemical pathways and molecular interactions in various biological systems
Mechanism of Action
The mechanism of action of N-Ethyl-5-fluoropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease processes. The fluorine atom in the compound enhances its binding affinity and selectivity towards the target molecules, leading to improved therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyrimidin-2-amine: A closely related compound with similar chemical properties but without the ethyl group.
2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine derivative used as a precursor in the synthesis of N-Ethyl-5-fluoropyrimidin-2-amine
Uniqueness
This compound is unique due to the presence of both the ethyl and fluorine groups, which confer distinct chemical and biological properties. The ethyl group enhances its lipophilicity and membrane permeability, while the fluorine atom improves its metabolic stability and binding affinity to target molecules .
Properties
IUPAC Name |
N-ethyl-5-fluoropyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAGTLALNMXHSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693781 |
Source


|
| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-10-2 |
Source


|
| Record name | N-Ethyl-5-fluoropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)










![[(Z)-1-phenoxypropan-2-ylideneamino]urea](/img/structure/B577812.png)

